molecular formula C8H6FNO2 B1410990 1-Fluoro-3-isocyanato-5-methoxybenzene CAS No. 1174233-38-5

1-Fluoro-3-isocyanato-5-methoxybenzene

Cat. No.: B1410990
CAS No.: 1174233-38-5
M. Wt: 167.14 g/mol
InChI Key: NEBOXSJBZFCQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-3-isocyanato-5-methoxybenzene (CAS 1174233-38-5) is an aromatic isocyanate derivative with a molecular formula of C₈H₅FNO₂ and a molecular weight of 166.14 g/mol. Its structure features three substituents on the benzene ring: a fluorine atom at position 1, an isocyanato group (-NCO) at position 3, and a methoxy group (-OCH₃) at position 5 . The compound’s reactivity is dominated by the electrophilic isocyanato group, which readily reacts with amines, alcohols, and other nucleophiles to form ureas, carbamates, or polyurethane precursors.

Isocyanates like this are critical intermediates in polymer chemistry, agrochemicals, and pharmaceuticals. The fluorine atom may confer metabolic stability in bioactive molecules, while the methoxy group improves solubility in polar solvents. Specific applications include its use in specialty polyurethanes or as a building block for fluorinated drug candidates .

Properties

CAS No.

1174233-38-5

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

1-fluoro-3-isocyanato-5-methoxybenzene

InChI

InChI=1S/C8H6FNO2/c1-12-8-3-6(9)2-7(4-8)10-5-11/h2-4H,1H3

InChI Key

NEBOXSJBZFCQLC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)N=C=O)F

Canonical SMILES

COC1=CC(=CC(=C1)N=C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-Fluoro-3-isocyanato-5-methoxybenzene and structurally related isocyanates or analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Differences Safety and Applications
1-Fluoro-3-isocyanato-5-methoxybenzene 1174233-38-5 C₈H₅FNO₂ 166.14 F (1), NCO (3), OCH₃ (5) Baseline compound ; methoxy enhances electron density and polarity. Handle with care; potential respiratory sensitizer (standard for isocyanates) .
3-Fluoro-5-methylphenyl isocyanate 200509-15-5 C₈H₆FNO 151.14 F (3), NCO (1), CH₃ (5) Positional isomer ; methyl at position 5 reduces polarity vs. methoxy. Lower boiling point and solubility in nonpolar solvents . Not classified as hazardous; safer handling .
1-Fluoro-3-iodo-2-isocyanato-5-methylbenzene 1068160-31-5 C₈H₅FINO 263.04 F (1), I (2), NCO (3), CH₃ (5) Iodo substituent introduces steric bulk and electron-withdrawing effects, reducing reactivity with nucleophiles . Iodine content necessitates stringent safety protocols .
1-fluoro-5-isocyanato-2,4-dimethoxybenzene 625119-43-9 C₉H₇FNO₃ 196.16 F (1), NCO (5), OCH₃ (2,4) Two methoxy groups increase electron donation, accelerating reactions with amines. Higher molecular weight impacts volatility . Potential irritant; requires ventilation during use .
1-Bromo-3-fluoro-5-methoxybenzene 27407-11-0 C₇H₅BrFO 219.02 Br (1), F (3), OCH₃ (5) Non-isocyanate analog ; bromine enables nucleophilic substitution (e.g., Suzuki coupling), unlike the reactive NCO group . Less acute toxicity but hazardous due to bromine .

Key Findings:

Substituent Effects on Reactivity :

  • Methoxy groups (e.g., in the target compound) enhance electron density, increasing reactivity toward electrophiles but may stabilize the isocyanate group via resonance .
  • Halogens like iodine or bromine introduce steric hindrance or act as leaving groups, altering reaction pathways .

Physical Properties :

  • Polar substituents (e.g., -OCH₃) elevate boiling points and solubility in polar solvents compared to methyl or halogen analogs .
  • Molecular weight differences (e.g., 166.14 vs. 263.04 g/mol for the iodo derivative) influence volatility and handling requirements .

Safety Profiles :

  • Isocyanates generally require careful handling due to respiratory hazards, but substituents like methyl (in 3-Fluoro-5-methylphenyl isocyanate) can mitigate risks .
  • Iodo- or bromo-substituted compounds necessitate additional precautions due to halogen-related toxicity .

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